molecular formula C12H18O2 B2878976 3-(4-Methoxyphenyl)-2-methylbutan-1-ol CAS No. 2248390-19-2

3-(4-Methoxyphenyl)-2-methylbutan-1-ol

Cat. No.: B2878976
CAS No.: 2248390-19-2
M. Wt: 194.274
InChI Key: ZRDYZNHOASEMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-2-methylbutan-1-ol is an organic compound with a molecular formula of C12H18O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with 2-methylbutan-1-ol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method offers higher yields and can be scaled up efficiently. The reaction conditions often include the use of a palladium or platinum catalyst under hydrogen gas at moderate pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-methylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 3-(4-Methoxyphenyl)-2-methylbutanal or 3-(4-Methoxyphenyl)-2-methylbutanoic acid.

    Reduction: 3-(4-Methoxyphenyl)-2-methylbutane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group and the phenyl ring play crucial roles in its binding affinity and activity. The compound may act on various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-2-methylbutan-1-ol is unique due to its specific combination of a methoxyphenyl group with a butanol chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(8-13)10(2)11-4-6-12(14-3)7-5-11/h4-7,9-10,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDYZNHOASEMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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